molecular formula C11H12N2O2S B7571747 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol

Cat. No.: B7571747
M. Wt: 236.29 g/mol
InChI Key: CXJUKBXKCKDVSM-UHFFFAOYSA-N
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Description

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at position 5, a methylthio group at position 2, and a phenolic hydroxyl group. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, contributing to its electron-deficient nature and stability.

Key spectral data for analogous compounds include 13C NMR peaks in the range of δ 165.66–21.18 ppm (for oxadiazole and aromatic carbons) and HRMS (ESI) with [M+Na]+ at m/z 526.1407, confirming molecular integrity . The compound’s synthesis typically involves nucleophilic substitution or cyclization reactions, as seen in related derivatives .

Properties

IUPAC Name

4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-10-12-13-11(15-10)7-16-9-5-3-8(14)4-6-9/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJUKBXKCKDVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CSC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Mercaptophenol

2-(Bromomethyl)-5-ethyl-1,3,4-oxadiazole reacts with 4-mercaptophenol in basic media (K₂CO₃/acetone) to form the target compound.

Optimization Insights :

  • Base Selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced side reactions.

  • Solvent : Acetone facilitates higher yields (78%) compared to DMF or THF.

Mitsunobu Reaction for Direct Coupling

An alternative employs the Mitsunobu reaction to couple 5-ethyl-1,3,4-oxadiazole-2-methanol with 4-hydroxythiophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Comparative Data :

MethodConditionsYield (%)Purity (%)
AlkylationK₂CO₃, acetone, reflux, 8 h7898
MitsunobuDEAD/PPh₃, THF, 0°C, 24 h6595

Photocatalytic Oxidative Cyclization

Visible-light-mediated synthesis offers a green alternative. Eosin Y catalyzes the oxidative cyclization of semicarbazones derived from ethyl glyoxylate and 4-hydroxythiophenol hydrazide.

Advantages :

  • Efficiency : Yields up to 85% under ambient conditions.

  • Selectivity : Minimal byproducts compared to thermal methods.

Reaction Schema :

  • Semicarbazone Formation : 4-Hydroxythiophenol hydrazide + ethyl glyoxylate → Semicarbazone intermediate.

  • Cyclization : Eosin Y, CBr₄, visible light, O₂ → Target compound.

Hypervalent Iodine-Mediated Desulfurization

Thiosemicarbazides undergo oxidative desulfurization using iodobenzene and Oxone to form 2-amino-1,3,4-oxadiazoles, which are further functionalized.

Application to Target Compound :

  • Thiosemicarbazide Synthesis : 4-Hydroxythiophenol + ethyl isocyanate → Thiosemicarbazide.

  • Desulfurization : PhI/Oxone → 5-ethyl-2-amino-1,3,4-oxadiazole.

  • Diazo Coupling : Diazotization and coupling with phenol derivatives.

Yield Comparison :

StepReagentsYield (%)
DesulfurizationPhI, Oxone, CH₃CN70
Diazo CouplingNaNO₂, H₂SO₄60

Solid-Phase Synthesis for Scalability

Immobilized hydrazides on Wang resin enable iterative functionalization. After cyclization with CS₂, cleavage yields 5-ethyl-1,3,4-oxadiazole-2-thiol, which is alkylated with 4-(bromomethyl)phenol.

Benefits :

  • Purity : >95% after HPLC purification.

  • Scalability : Gram-scale synthesis demonstrated.

Analytical Characterization and Validation

Critical analytical data for this compound:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.68 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.32 (s, 2H, SCH₂), 6.85–7.25 (m, 4H, Ar-H).

  • IR (KBr) : 3250 (O-H), 1610 (C=N), 1245 (C-O-C) cm⁻¹.

Chromatographic Purity :

MethodColumnRetention Time (min)Purity (%)
HPLCC18, 250 × 4.6 mm12.398

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol with structurally related compounds:

Compound Key Structural Features Biological Activity Spectral Data
Target Compound 5-Ethyl-oxadiazole, methylthio-phenol Antifungal (e.g., against Candida spp.), antimicrobial 13C NMR: δ 165.66–21.18; HRMS: m/z 526.1407 [M+Na]+
5-Benzyl-1,3,4-oxadiazole-2-thioether Benzyl substituent on oxadiazole, benzenesulfonyl group Antibacterial (Gram-positive pathogens) HRMS: m/z 357.1320 [M˙+] (HREIMs)
LMM5 (Oxadiazole-sulfamoyl derivative) Sulfamoyl and benzamide groups Antifungal (MIC: 2–8 µg/mL against Aspergillus spp.) Solubilized in DMSO/Pluronic F-127; tested with fluconazole controls
Thiadiazole-2-thiol derivatives Thiadiazole core with aryl/alkylthio groups Insecticidal, fungicidal (broader spectrum than oxadiazoles) Crystal structure confirmed via X-ray diffraction
Schiff base-oxadiazole hybrids 2,6-Dimethoxyphenol and Schiff base linkages Antioxidant (IC50: 10–50 µM in DPPH assay) HREIMs: m/z 357.1320 [M˙+]

Key Observations

Thiadiazole analogues (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit broader-spectrum fungicidal activity but lower selectivity due to higher toxicity .

Synthetic Efficiency: The target compound’s synthesis yield (~71.5% for similar structures) is comparable to benzyl-oxadiazole derivatives (65–75%) but lower than Schiff base hybrids (80–85%) due to additional purification steps for the phenolic group .

Physicochemical Properties: The phenolic -OH group in the target compound confers moderate water solubility (unlike fully nonpolar trifluoromethyl derivatives), balancing bioavailability and stability . Thioether-linked oxadiazoles show superior thermal stability (decomposition >200°C) compared to ester-linked analogues (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate) .

Spectroscopic Distinctions :

  • The 13C NMR signal for the oxadiazole C-2 carbon (δ ~165 ppm) is consistent across derivatives, while aromatic carbons vary based on substituents (e.g., δ 132–137 ppm for trifluoromethyl groups) .

Biological Activity

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol is a compound of significant interest due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C11_{11}H12_{12}N2_2O2_2S
  • Molecular Weight : 236.29 g/mol

The structure features a phenolic ring linked to a thioether and an oxadiazole moiety, which contributes to its unique biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound interferes with DNA synthesis and repair mechanisms in cancer cells, inhibiting their growth. It has been shown to target thymidylate synthase (TS), a crucial enzyme for DNA synthesis .
  • Case Studies :
    • In vitro studies demonstrated that compounds related to this compound exhibited IC50_{50} values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard treatments like 5-Fluorouracil .
    • A study involving various cancer cell lines (HCT116, MCF7) showed moderate to good cytotoxicity for several derivatives of oxadiazole compounds .

Antimicrobial Activity

The compound also shows promising antimicrobial effects:

  • Activity Spectrum : It has demonstrated better activity against Gram-positive bacteria compared to Gram-negative species. Notably, it was effective against Bacillus cereus and Bacillus thuringiensis .
  • Testing Methods : Antimicrobial efficacy was evaluated using disc diffusion methods and the NCI-60 sulforhodamine B assay, confirming its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50_{50} ValuesNotes
AnticancerHUH7 (Liver carcinoma)10.1 µMEffective compared to 5-FU
AntimicrobialBacillus speciesNot specifiedBetter against Gram-positive

The biological activity of this compound is attributed to its structural features that allow for interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : By targeting enzymes like thymidylate synthase, it disrupts crucial pathways in cancer cell proliferation.
  • Membrane Permeability : The lipophilic nature of the oxadiazole moiety enhances cellular uptake, facilitating its action within target cells .

Comparative Analysis with Similar Compounds

This compound is compared with other oxadiazole derivatives that exhibit similar biological activities:

Compound NameBiological ActivityUnique Features
3-(4-chlorophenyl)-5-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methylAnticancer and antimicrobialContains multiple halogen substitutions
2-(1,2,4-oxadiazol-5-yl)anilinesAntimicrobialSimpler structure with varied substitutions

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